

Spectroscopic Data of 1-Bromopentane: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	1-Bromopentane	
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This guide provides a comprehensive overview of the spectroscopic data for **1-bromopentane**, tailored for researchers, scientists, and professionals in drug development. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols and visual representations of analytical workflows and structural correlations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromopentane** (CAS No: 110-53-2, Molecular Formula: C₅H¹¹Br, Molecular Weight: 151.05 g/mol).

¹H NMR Data

Solvent: CDCl₃ Frequency: 90 MHz



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.40	Triplet (t)	2H	Br-CH2-CH2-CH2- CH2-CH3
1.87	Quintet (p)	2H	Br-CH2-CH2-CH2- CH2-CH3
1.42	Sextet (s)	2H	Br-CH2-CH2-CH2- CH2-CH3
1.33	Sextet (s)	2H	Br-CH2-CH2-CH2- CH2-CH3
0.92	Triplet (t)	3H	Br-CH2-CH2-CH2- CH2-CH3

¹³C NMR Data

Solvent: CDCl3

Chemical Shift (ppm)	Assignment
33.5	Br-CH2-CH2-CH2-CH3
32.8	Br-CH2-CH2-CH2-CH3
30.8	Br-CH2-CH2-CH2-CH3
21.9	Br-CH2-CH2-CH2-CH3
13.8	Br-CH2-CH2-CH2-CH3

Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
2959, 2932, 2872	Strong	C-H (alkane) stretching
1466	Medium	-CH ₂ - bending (scissoring)
1255	Medium	C-Br stretching

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
152	~95	[M+2] ⁺ (presence of ⁸¹ Br isotope)
150	100	[M] ⁺ (presence of ⁷⁹ Br isotope)
71	High	[C5H11]+ (loss of Br)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-bromopentane** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2] The solution is then transferred to a 5 mm NMR tube.[1]
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation



delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are acquired for a high signal-to-noise ratio.

- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. Key parameters include a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 1-bromopentane, a thin film is prepared by
 placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
 (KBr) plates.[3]
- Instrument Setup: The FT-IR spectrometer is allowed to warm up to ensure stability. A
 background spectrum of the clean, empty sample holder (or salt plates) is collected to
 subtract atmospheric and instrumental interferences.
- Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The spectrum is acquired by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

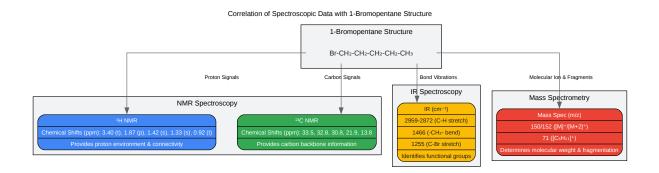
- Sample Introduction: A dilute solution of **1-bromopentane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds like **1-bromopentane**. The sample molecules in the gas phase are bombarded



with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualizations Spectroscopic Data and Structural Correlation

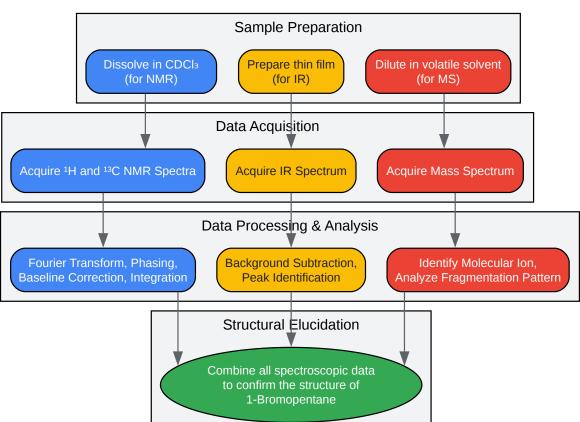


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Caption: Correlation of spectroscopic data with **1-bromopentane**'s structure.

Generalized Experimental Workflow





Generalized Workflow for Spectroscopic Analysis of 1-Bromopentane

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Caption: Generalized workflow for spectroscopic analysis of **1-bromopentane**.

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